Rotiorin
Description
Structure
3D Structure
Properties
CAS No. |
27781-60-8 |
|---|---|
Molecular Formula |
C23H24O5 |
Molecular Weight |
380.44 |
IUPAC Name |
(9aS)-3-acetyl-6-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-9a-methylfuro[3,2-g]isochromene-2,9-dione |
InChI |
InChI=1S/C23H24O5/c1-6-13(2)9-14(3)7-8-17-10-16-11-19-20(15(4)24)22(26)28-23(19,5)21(25)18(16)12-27-17/h7-13H,6H2,1-5H3/b8-7+,14-9+/t13-,23-/m0/s1 |
InChI Key |
CJMOMVNHRUTOJX-WCUWGRSFSA-N |
SMILES |
CCC(C)C=C(C)C=CC1=CC2=CC3=C(C(=O)OC3(C(=O)C2=CO1)C)C(=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Rotiorin; |
Origin of Product |
United States |
Natural Occurrence and Biosynthetic Pathways of Rotiorin
Fungal Origin and Diversity of Producing Strains
The production of rotiorin is observed in several fungal species, highlighting the diversity of microorganisms capable of synthesizing this azaphilone.
Investigation of Penicillium sclerotiorum as a Primary Producer
Penicillium sclerotiorum (synonym Penicillium multicolor) is recognized as a significant producer of azaphilones, including sclethis compound (B1681566) and this compound. bioline.org.br While sclethis compound is often reported as the major metabolite in certain media like Czapek-Dox, this compound has been identified as the major metabolite when P. sclerotiorum is grown in other media, such as Raulin-Thom media. bioline.org.br Studies on marine-derived strains of P. sclerotiorum, such as FS50, have also confirmed the production of both sclethis compound and this compound in liquid culture without stirring. researchgate.net
Identification of Other Fungal Species Exhibiting this compound or Related Metabolite Production
Beyond Penicillium sclerotiorum, other fungal species have been found to produce this compound or structurally related azaphilone metabolites. Chaetomium cupreum has been reported to isolate this compound after solid-state culture. researchgate.net The broader class of azaphilones, to which this compound belongs, is produced by a diverse array of fungi, including species from the genera Aspergillus, Penicillium, Paecilomyces, and Monascus. nih.gov Monascus species, in particular, are well-known for producing azaphilone pigments (MonAzPs) which share a common azaphilone skeleton with this compound. nih.gov
Influence of Culture Conditions on this compound Production Yield and Profile
The yield and profile of this compound production by fungal strains are significantly influenced by culture conditions. For Penicillium sclerotiorum, the type of culture medium plays a crucial role. For instance, while Czapek-Dox medium favors sclethis compound production, Raulin-Thom medium leads to this compound being the major metabolite. bioline.org.br High levels of dextrose in the media, particularly at a pH of 5.9 – 6.0, have been associated with azaphilone production by P. sclerotiorum. bioline.org.br Conversely, a low pH of 2.5 can lead to the production of carotenoids instead of azaphilones. bioline.org.br
Fermentation methods also impact production. Sclethis compound and this compound are often isolated from solid-state fermentation or liquid culture without stirring, where a mycelial mat forms on the air-liquid surface. researchgate.netresearchgate.net Submerged culture with stirring can lead to low ambient pH due to the accumulation of malic acid, which can repress sclethis compound biosynthesis. researchgate.netresearchgate.net this compound accumulation has been observed to be hindered in neutral or weak alkaline environments, suggesting its instability at higher pH values. researchgate.net Therefore, controlling factors such as medium composition, pH, and aeration (stirring) are critical for optimizing this compound production.
Here is a summary of the influence of culture conditions on the production of sclethis compound and this compound by Penicillium sclerotiorum:
| Culture Condition | Primary Metabolite(s) Observed | Notes | Source |
| Czapek-Dox medium | Sclethis compound | Often reported as the major metabolite. | bioline.org.br |
| Raulin-Thom medium | This compound | Often reported as the major metabolite. | bioline.org.br |
| High dextrose, pH 5.9-6.0 | Azaphilones (including sclethis compound and this compound) | Favors azaphilone production. | bioline.org.br |
| pH 2.5 | Carotenoids | Azaphilone production is suppressed. | bioline.org.br |
| Solid-state fermentation | Sclethis compound and this compound | Commonly used method for isolation. | researchgate.netresearchgate.net |
| Liquid culture without stirring | Sclethis compound and this compound | Formation of mycelial mat on air-liquid surface. | researchgate.netresearchgate.net |
| Submerged culture with stirring | Reduced/No Sclethis compound/Rotiorin | Low pH due to malic acid accumulation can repress biosynthesis. | researchgate.netresearchgate.net |
| Neutral or weak alkaline pH | Reduced/No this compound | This compound may be unstable at higher pH values. | researchgate.net |
Elucidation of this compound Biosynthetic Pathways
The biosynthesis of this compound, like other azaphilones, involves complex enzymatic processes, primarily centered around polyketide synthesis.
Role of Polyketide Synthase (PKS) in Azaphilone Core Elaboration
Azaphilones are a family of polyketide-based fungal natural products. swansea.ac.ukresearchgate.net The core azaphilone structure is elaborated through the action of polyketide synthases (PKSs). researchgate.net PKSs are large, multi-domain enzymes that catalyze the stepwise condensation of small carboxylic acid starter and extender units, typically acetyl-CoA and malonyl-CoA, to form a poly-β-keto chain. mdpi.comnih.govnih.gov This process is similar to fatty acid synthesis. mdpi.comnih.gov
In the biosynthesis of azaphilones, both highly reducing PKS (HR-PKS) and non-reducing PKS (NR-PKS) can be involved in forming an intermediate structure, such as orcinaldehyde, which serves as a precursor for the azaphilone nucleus. researchgate.net A key step in azaphilone biosynthesis is the formation of the bicyclic pyrano-quinone nucleus. researchgate.net
Mechanistic Enzymatic Steps and Post-Translational Modifications
The biosynthetic pathway of azaphilones involves a series of enzymatic steps and can include post-translational modifications. Following the formation of the polyketide chain by PKS, further enzymatic tailoring occurs. A crucial step in the formation of the azaphilone core involves a FAD-dependent monooxygenase. swansea.ac.uk This enzyme catalyzes the hydroxylation of a precursor molecule, which triggers the formation of the pyran ring, leading to the bicyclic azaphilone structure. swansea.ac.ukuniprot.org
While the precise enzymatic steps specifically for this compound biosynthesis are not as extensively detailed in the provided snippets as for some other azaphilones like azanigerone or Monascus pigments, the general principles of azaphilone biosynthesis involving PKS action and subsequent enzymatic modifications, such as those catalyzed by monooxygenases for ring formation, are applicable. nih.govswansea.ac.ukresearchgate.netresearchgate.netuniprot.org The biosynthesis of polyketides is complex and involves various enzymatic reactions catalyzed by domains within the PKS or separate enzymes, including acyltransferase (AT), ketosynthase (KS), acyl carrier protein (ACP), ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER), which modify the polyketide chain. mdpi.comnih.govnih.gov Post-translational modifications can also play a role in diversifying natural products. researchgate.net
Genetic Determinants and Gene Cluster Characterization for this compound Biosynthesis
The biosynthesis of this compound, a polyketide, proceeds via a type I polyketide synthase (PKS) system. Studies on related azaphilones and other secondary metabolites in fungi indicate that the genes involved in their biosynthesis are typically organized into biosynthetic gene clusters (BGCs). nih.govmdpi.com These clusters often contain genes encoding synthases, synthetases, and tailoring enzymes necessary for the complete biosynthetic pathway. mdpi.com While specific genetic determinants for this compound biosynthesis have been linked to PKS pathways , detailed characterization of the complete gene cluster specifically for this compound in its producing organisms, such as P. sclerotiorum or C. cupreum, is an active area of research. Research on other microbial secondary metabolites highlights the importance of identifying these BGCs to understand and manipulate production. nih.govmdpi.com For instance, studies on Lactobacillus reuteri have identified a genomic island containing genes for PKS and other enzymes involved in the biosynthesis of the antimicrobial tetramic acid reutericyclin. nih.gov Similarly, analysis of Rhodococcus genomes has revealed diverse BGCs for natural products, including polyketides. mdpi.com
Biotechnological Strategies for Optimized this compound Production
Optimizing the production of secondary metabolites like this compound from fungi often involves biotechnological strategies, primarily focusing on fermentation processes and genetic manipulation.
Advanced Fermentation Optimization Methodologies (e.g., Submerged, Solid-State)
This compound production has been achieved through both solid-state fermentation (SSF) and submerged fermentation (SmF). Historically, this compound and related this compound alkaloids were often obtained through SSF or liquid culture without stirring. researchgate.netresearchgate.netresearchgate.net This preference was attributed to the influence of carbon/nitrogen metabolism on the pH of the culture medium, which in turn affects this compound stability and reactivity. researchgate.netresearchgate.netresearchgate.net
However, recent research has explored and demonstrated the possibility of producing this compound and its alkaloids via submerged culture with stirring, provided the pH of the culture medium is carefully regulated, typically maintained at a low pH (below 6). researchgate.net A comparative metabolomic and transcriptomic study of Penicillium expansum showed that this compound was produced in both SmF and SSF, but the levels were higher in SmF. plos.orgnih.gov This suggests that while SSF has been traditionally used, SmF with optimized conditions can be effective for this compound production. plos.orgnih.gov
Solid-state fermentation is a method where microorganisms are grown on solid substrates with limited free water, often utilizing agro-industrial residues. niras.com It is considered sustainable and potentially less expensive than SmF in some contexts, producing less wastewater and potentially higher volumetric productivity for certain compounds. researchgate.net However, the choice between SmF and SSF, and the specific conditions within each, significantly impacts the metabolic profiles and the production levels of secondary metabolites like this compound. plos.orgresearchgate.net
Data from comparative studies illustrate the difference in metabolite production between fermentation types:
| Metabolite Class | Submerged Fermentation (SmF) | Solid-State Fermentation (SSF) |
| Polyketides | Strongly increased production (e.g., agonodepside B, this compound, verrucosidin, ochrephilone) researchgate.net | Produced, but at lower levels than SmF plos.orgnih.gov |
| Meroterpenoids | Not exclusively produced | Exclusive production (e.g., andrastin A and C) researchgate.net |
This table highlights that this compound production is favored under submerged fermentation conditions compared to solid-state fermentation in Penicillium expansum. plos.orgnih.govresearchgate.net
Nutrient Metabolism and Environmental Parameter Modulation in Culture Systems
Nutrient availability and environmental parameters play a crucial role in the metabolic activity of fungi and, consequently, the production of secondary metabolites like this compound. Factors such as carbon and nitrogen sources, their concentrations, and the resulting pH of the culture medium are particularly important. researchgate.netresearchgate.net
Studies on Penicillium sclerotiorum have shown that carbon/nitrogen metabolism affects the pH of the culture medium, which in turn influences the stability and reactivity of this compound. researchgate.netresearchgate.net Maintaining a low ambient pH (typically pH 4-6) has been identified as key for the accumulation of sclethis compound, a related compound, in submerged culture with stirring. researchgate.net High glucose concentrations can lead to overflow carbon metabolism and the production of organic acids like malic acid, resulting in a low ambient pH that can repress the biosynthesis of sclethis compound. researchgate.net Conversely, low glucose concentrations can lead to higher final pH values where this compound may not be detectable. researchgate.net This indicates a delicate balance in nutrient levels is required for optimal production. The type and concentration of nitrogen and phosphorus sources also contribute to the final pH and product accumulation. researchgate.net
Environmental parameters such as temperature and aeration are also known to influence microbial growth and metabolite production. researchgate.net While specific optimal ranges for this compound production concerning all environmental factors are subject to ongoing research, the impact of pH mediated by nutrient metabolism is clearly significant. researchgate.netresearchgate.net
Strategies for Metabolic Engineering and Genetic Manipulation to Enhance Yield
Metabolic engineering and genetic manipulation offer powerful approaches to enhance the production of this compound by optimizing the host organism's metabolic pathways. Metabolic engineering involves the purposeful modification of cellular processes to increase the production of desired substances. wikipedia.orgyoutube.com This can include identifying and targeting rate-limiting enzymes in the biosynthetic pathway, blocking competing pathways, or introducing heterologous genes. wikipedia.org
Given that this compound biosynthesis involves a polyketide synthase system , strategies could focus on enhancing the activity or expression of the relevant PKS genes and other enzymes within the this compound biosynthetic gene cluster. Although specific metabolic engineering strategies for this compound are not extensively detailed in the provided search results, the general principles of metabolic engineering for secondary metabolite production in fungi are applicable. This involves understanding the biosynthetic pathway at a molecular level, identifying bottlenecks, and using genetic techniques to modify the organism to channel more resources towards this compound synthesis. wikipedia.orgyoutube.com Techniques such as overexpression of key biosynthetic genes, deletion of genes involved in competing pathways, or manipulation of regulatory elements within the BGC could potentially lead to increased this compound yields. mdpi.comwikipedia.org
Chemical Synthesis and Structural Modification of Rotiorin and Its Analogues
Strategies for Total Chemical Synthesis of Rotiorin
While the total chemical synthesis of this compound itself is not extensively documented in publicly available literature, the principles of organic synthesis provide a framework for how such a complex molecule could be constructed. The approaches would likely involve sophisticated retrosynthetic analysis to identify key intermediates and the development of either convergent or linear synthetic routes.
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. This process helps in planning a synthetic route by identifying key bond disconnections and strategic intermediates. For a molecule like this compound, a retrosynthetic analysis would likely focus on disconnecting the pyranoquinone core and the acyl side chain.
Key aspects of a hypothetical retrosynthetic analysis for this compound would include:
Disconnecting the Ester Linkage: A primary disconnection would be at the ester group, separating the azaphilone core from the chiral side chain.
Simplifying the Azaphilone Core: The bicyclic pyranoquinone core could be further broken down. This might involve a retro-Diels-Alder reaction or other pericyclic reaction reversals to reveal simpler carbocyclic or heterocyclic precursors.
Stereocenter Strategy: The synthesis would need to carefully control the stereochemistry at the chiral centers of the molecule. This could involve the use of chiral starting materials, asymmetric catalysis, or chiral auxiliaries.
The design of key intermediate synthesis would be crucial. For instance, the synthesis of the highly substituted pyranoquinone core would be a significant challenge, likely requiring a multi-step sequence to install the various functional groups with the correct regiochemistry.
Once a retrosynthetic analysis is complete, a forward synthetic route can be designed. This can be either linear or convergent.
Linear Synthesis: In a linear synthesis, the molecule is built step-by-step in a sequential manner. For this compound, this would involve starting with a simple precursor and sequentially adding functional groups and building up the carbon skeleton until the final molecule is formed. While conceptually straightforward, linear syntheses can be inefficient for complex molecules due to the cumulative loss of yield at each step.
The table below compares the general features of these two synthetic strategies.
| Feature | Linear Synthesis | Convergent Synthesis |
| Strategy | Step-by-step, sequential construction | Independent synthesis of fragments followed by coupling |
| Efficiency | Can be less efficient for complex molecules | Generally more efficient with higher overall yields |
| Flexibility | Less flexible, as an issue in an early step affects the entire sequence | More flexible, as fragments can be modified independently |
Semi-Synthesis and Derivatization Methodologies
Semi-synthesis, which involves the chemical modification of a naturally occurring compound, and other derivatization methods are powerful tools for creating novel analogues with potentially improved biological activities.
The chemical modification of naturally sourced this compound would allow for the exploration of structure-activity relationships. While specific derivatization of this compound is not widely reported, general strategies for modifying related natural products can be applied. These could include:
Modification of the Acyl Side Chain: The ester linkage could be hydrolyzed to the corresponding carboxylic acid, which could then be re-esterified with different alcohols to generate a library of new analogues.
Reactions at the Ketone Groups: The ketone functionalities on the pyranoquinone core could be subjected to reduction or other nucleophilic addition reactions.
Modification of the Alkene: The double bond in the pyran ring could be a handle for various transformations, such as hydrogenation or epoxidation.
Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of traditional organic chemistry. For azaphilone structures, enzymes can be used to perform key stereoselective transformations that are difficult to achieve with conventional chemical methods. nih.govmorressier.com
Recent research has demonstrated the use of flavin-dependent monooxygenases for the stereodivergent synthesis of azaphilone natural products. morressier.com These enzymes can catalyze the oxidative dearomatization of phenolic precursors with high enantioselectivity, providing access to chiral intermediates that can then be converted to various azaphilones. morressier.comnih.gov This approach offers a powerful and environmentally friendly alternative to traditional synthetic methods. nih.gov
Research on this compound Analogues and Synthetic Derivatives
While the total synthesis of this compound remains elusive in the available literature, research has been successful in synthesizing analogues of this complex molecule. A notable example is the synthesis of a this compound analogue by Chong, King, and Whalley in 1971. rsc.orgmedkoo.com Their work provided a synthetic route to a closely related structure, demonstrating the feasibility of constructing the complex azaphilone scaffold.
The synthesis of analogues is crucial for understanding the structure-activity relationship of a natural product. By systematically modifying different parts of the this compound molecule, researchers can identify the key structural features responsible for its biological activity. This knowledge can then be used to design and synthesize more potent and selective analogues with improved therapeutic potential.
Rational Design Principles for Structural Diversity and Exploration
The rational design of this compound analogues is guided by several key principles aimed at achieving structural diversity and exploring the chemical space around the core scaffold. Azaphilones, in general, are characterized by a highly oxygenated pyranoquinone bicyclic core, which serves as a foundational template for modification. nih.gov The structural diversity among naturally occurring azaphilones suggests that modifications to the acyl side chain and the potential for nitrogen substitution in the pyran ring are fruitful avenues for exploration. nih.govencyclopedia.pub
Key strategies for the rational design of this compound analogues include:
Modification of the Acyl Side Chain: The long acyl side chain of this compound is a primary target for modification. Alterations in the length, saturation, and branching of this chain can significantly impact the molecule's lipophilicity and, consequently, its interaction with biological targets. Introducing different functional groups, such as hydroxyls, ketones, or aromatic rings, within the side chain can also lead to new interactions and potentially alter the compound's biological activity.
Derivatization of the Pyranoquinone Core: The core structure of this compound offers several sites for chemical modification. For instance, the hydroxyl groups can be esterified or etherified to modulate solubility and cell permeability. The double bonds within the core can be targeted for hydrogenation or epoxidation to explore the impact of conformational rigidity on activity.
Nitrogen Incorporation: A defining feature of many bioactive azaphilones is the incorporation of a nitrogen atom into the pyran ring, forming a pyridone core. This aminophilic reaction, where the pyran oxygen is replaced by nitrogen from sources like amino acids, can dramatically alter the pigment's color and its biological properties. encyclopedia.pub Designing synthetic routes to produce nitrogen-containing this compound analogues is a key strategy for expanding structural diversity.
Stereochemical Exploration: this compound possesses stereocenters that are crucial for its biological activity. The synthesis of stereoisomers and diastereomers of this compound and its analogues allows for the investigation of the stereochemical requirements for target binding and efficacy.
The following table summarizes the rational design principles for generating structural diversity in this compound analogues:
| Design Principle | Target Moiety | Potential Modifications | Desired Outcome |
| Side Chain Modification | Acyl Side Chain | Varying length, saturation, branching; Introduction of new functional groups | Modulate lipophilicity, enhance target binding |
| Core Derivatization | Pyranoquinone Core | Esterification/etherification of hydroxyls; Hydrogenation/epoxidation of double bonds | Improve solubility, alter conformational rigidity |
| Heteroatom Incorporation | Pyran Ring | Replacement of pyran oxygen with nitrogen (from amino acids, etc.) | Create novel pyridone analogues with potentially different biological activities |
| Stereochemical Variation | Chiral Centers | Synthesis of enantiomers and diastereomers | Elucidate stereochemical requirements for bioactivity |
Synthesis and Characterization of Analogue Libraries for Mechanistic Studies
The synthesis of analogue libraries of this compound and related azaphilones is essential for systematic mechanistic studies and for establishing robust structure-activity relationships. While large combinatorial libraries of this compound itself are not extensively reported, the synthesis of various azaphilone derivatives provides a framework for how such libraries could be constructed and utilized.
The general approach to creating these libraries involves the total synthesis of the azaphilone core, followed by the diversification of specific functionalities. For example, a common intermediate can be used to introduce a variety of acyl side chains or to react with different amino acids to generate a range of nitrogenated analogues.
Once synthesized, these analogue libraries are subjected to a battery of characterization techniques to confirm their structures and purity. These techniques typically include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the detailed molecular structure of each analogue.
Mass Spectrometry (MS): High-resolution mass spectrometry is employed to confirm the elemental composition and molecular weight.
Chromatographic Methods: Techniques like High-Performance Liquid Chromatography (HPLC) are used to assess the purity of the synthesized compounds.
Following characterization, the analogue libraries are screened for their biological activities. This allows researchers to identify key structural features that are critical for a particular biological effect. For instance, by comparing the activity of analogues with different side chain lengths, one can determine the optimal lipophilicity for a given target. Similarly, comparing the activity of oxygen-containing and nitrogen-containing analogues can reveal the importance of the heteroatom in the pyran ring for biological function.
The data gathered from these screening efforts are then used to build quantitative structure-activity relationship (QSAR) models, which can predict the activity of yet-to-be-synthesized analogues and guide further drug discovery efforts.
The table below presents a hypothetical example of an analogue library based on the azaphilone scaffold and the types of data that would be collected for mechanistic studies:
| Analogue ID | Core Structure | Side Chain Modification | Heteroatom | Biological Activity (IC50, µM) |
| This compound | Pyranoquinone | (3E,5E)-3,5-dimethylhepta-1,3-dien-1-yl | Oxygen | Reference Value |
| AZA-001 | Pyranoquinone | Saturated C8 alkyl chain | Oxygen | Measured Value |
| AZA-002 | Pyranoquinone | C8 alkyl chain with terminal phenyl group | Oxygen | Measured Value |
| AZA-003 | Pyridonoquinone | (3E,5E)-3,5-dimethylhepta-1,3-dien-1-yl | Nitrogen (from Alanine) | Measured Value |
| AZA-004 | Pyridonoquinone | Saturated C8 alkyl chain | Nitrogen (from Valine) | Measured Value |
Advanced Structural Elucidation Methodologies for Rotiorin
Spectroscopic Techniques for Comprehensive Structural Determination
Spectroscopic methods are fundamental in organic structure elucidation, providing crucial information about the functional groups, connectivity, and relative stereochemistry within a molecule like rotiorin.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. github.ioweebly.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for the comprehensive structural elucidation of this compound.
1D NMR spectra, such as ¹H NMR and ¹³C NMR, provide initial information about the types and chemical environments of hydrogen and carbon atoms present in the molecule. ¹H NMR reveals the number of distinct hydrogen nuclei, their chemical shifts (indicating electronic environment), and their coupling patterns (providing information about adjacent protons). weebly.com ¹³C NMR provides the number of distinct carbon atoms and their chemical shifts, which are indicative of the hybridization and functional group environment of each carbon. weebly.com While 1D NMR is valuable for simpler molecules, the spectra of larger or more complex molecules like this compound can be crowded and difficult to interpret fully. github.ioweebly.com
To overcome the limitations of 1D NMR and establish connectivity between atoms, 2D NMR techniques are indispensable. github.ioweebly.com Experiments such as Correlation Spectroscopy (COSY) reveal correlations between coupled protons, helping to map out proton networks within the molecule. github.ioweebly.comnih.govrsc.org Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiments correlate protons directly bonded to carbons, allowing the assignment of carbon signals to their attached protons. github.ioweebly.comrsc.org Heteronuclear Multiple Bond Correlation (HMBC) experiments show correlations between protons and carbons separated by two or three bonds, which is crucial for establishing connectivity across quaternary carbons and through heteroatoms, thereby piecing together the molecular skeleton. github.ioweebly.comrsc.org Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments provide information about spatial proximity between nuclei, aiding in the determination of relative stereochemistry and conformation. nih.gov
Detailed analysis of chemical shifts, coupling constants, and correlation patterns from a suite of 1D and 2D NMR experiments allows for the complete assignment of signals and the deduction of the planar structure of this compound.
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural insights through fragmentation. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides accurate mass measurements, typically with an error of less than 5 ppm, allowing for the precise determination of the molecular formula of this compound (C₂₃H₂₄O₅). nih.govchromatographyonline.com This high mass accuracy helps to differentiate between potential elemental compositions that may have very similar nominal masses. chromatographyonline.com
Tandem Mass Spectrometry (MS/MS), also known as MS², involves the fragmentation of a selected precursor ion and detection of the resulting fragment ions. chromatographyonline.comlcms.cz This process provides a "fingerprint" of the molecule's substructures. By analyzing the mass-to-charge ratios of the fragment ions and their relative abundances, chemists can deduce information about the connectivity of atoms and the presence of specific functional groups within this compound. lcms.czmdpi.com Fragmentation pathways are often characteristic of certain structural motifs. mdpi.comresearchgate.net For complex molecules, interpreting MS/MS spectra can reveal details about the arrangement of different parts of the molecule, complementing the information obtained from NMR spectroscopy. nih.gov
Application of Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule, which are characteristic of specific functional groups. By analyzing the absorption bands in the IR spectrum of this compound, the presence of key functional groups such as carbonyls (C=O), hydroxyls (O-H), and carbon-carbon double bonds (C=C) can be identified. libretexts.org This information supports and corroborates the structural features deduced from NMR and MS data.
Ultraviolet-Visible (UV-Vis) spectroscopy is useful for detecting the presence of conjugated π-electron systems within a molecule. researchgate.netutoronto.cauni-muenchen.de this compound, being an azaphilone, contains conjugated double bonds and carbonyl groups within its core structure. researchgate.net The UV-Vis spectrum of this compound exhibits characteristic absorption maxima (λmax) that are related to the extent and nature of this conjugation. utoronto.ca Analyzing the position and intensity of these bands can provide insights into the chromophoric system of this compound and confirm the presence of the expected conjugated framework. frontiersin.org UV-Vis spectroscopy can also be used for qualitative analysis and purity assessment. researchgate.net
Single-Crystal X-ray Diffraction for Absolute Configuration and Solid-State Structure
Single-crystal X-ray diffraction is a powerful technique that can provide a definitive three-dimensional structure of a crystalline compound, including precise bond lengths, bond angles, and the arrangement of atoms in the crystal lattice. carleton.eduoxcryo.comuhu-ciqso.es For this compound, obtaining a suitable single crystal is a prerequisite for this analysis.
Beyond determining the connectivity and relative stereochemistry in the solid state, single-crystal X-ray diffraction is particularly crucial for establishing the absolute configuration of chiral centers within the molecule. purechemistry.orglibretexts.orgmit.edu this compound possesses chiral centers, and its biological activity may be dependent on its specific handedness (enantiomer). The determination of absolute configuration is typically achieved through anomalous scattering of X-rays by heavier atoms present in the crystal. mit.edu While traditionally requiring the presence of heavier atoms like sulfur or chlorine, modern techniques and instrumentation allow for the determination of absolute configuration even with lighter atoms like oxygen, which is important for compounds like this compound that are primarily composed of carbon, hydrogen, and oxygen. mit.edu
Studies on related azaphilones and stereoisomers, such as (-)-rotiorin (B1246105) and rotiorinol A, have utilized X-ray analysis, sometimes involving derivatives, to confirm their structures and absolute configurations. ebi.ac.ukresearchgate.netfigshare.com The data obtained from X-ray diffraction provides unambiguous confirmation of the structure deduced from spectroscopic methods and establishes the absolute stereochemistry, which is not directly available from standard NMR or MS data.
Integration of Computational Chemistry in Structural Elucidation Workflows
Computational chemistry plays an increasingly significant role in modern structural elucidation workflows, particularly for complex natural products like this compound. nih.govfrontiersin.orgcsic.es Computational methods can complement experimental data and help resolve ambiguities or confirm proposed structures.
One key application is the prediction of spectroscopic parameters, such as NMR chemical shifts and coupling constants, using quantum chemical calculations (e.g., GIAO calculations). nih.govcsic.es By comparing calculated NMR data for proposed structures or possible stereoisomers with experimental NMR data, the most likely structure can be identified. Statistical methods, such as DP4+ analysis, can be used to assess the probability of a proposed structure being correct based on the agreement between calculated and experimental NMR chemical shifts. nih.gov
Computational chemistry can also be used to calculate chiroptical properties, such as Electronic Circular Dichroism (ECD) spectra. nih.govfrontiersin.org Comparing calculated ECD spectra for different enantiomers with the experimental ECD spectrum can help determine the absolute configuration of a chiral molecule when X-ray crystallography is not feasible or conclusive. purechemistry.orgfrontiersin.org
Furthermore, computational methods can assist in understanding the conformational landscape of a flexible molecule, which can influence its spectroscopic properties and biological activity. nih.gov The integration of computational chemistry with experimental techniques enhances the reliability and efficiency of the structural elucidation process for compounds like this compound. frontiersin.orgcsic.es
Mechanistic Investigations of Rotiorin S Biological Activities
Identification of Cellular and Molecular Targets of Rotiorin Action
Identifying the specific cellular and molecular targets of this compound is crucial for understanding its biological activities. Research indicates that this compound, and related azaphilones like sclethis compound (B1681566), can interact with various cellular components and pathways. While direct studies specifically on this compound's cellular and molecular targets are less extensively documented than for some related compounds, the known activities of azaphilones provide insights. Azaphilones, including sclethis compound, have been reported to exhibit inhibitory effects against a range of targets, such as heat shock protein 90 (Hsp90), lipoxygenase, aldose reductase, cholesteryl ester transfer protein (CETP), and proteins involved in HIV replication and gp120-CD4 binding. researchgate.netkoreascience.krjst.go.jpalliedacademies.orgresearchgate.net Sclethis compound has also demonstrated membrane targeting and DNA binding activity in Staphylococcus aureus. koreascience.kr These findings suggest that this compound may share some of these targets or interact with similar classes of molecules due to their structural similarities as azaphilone compounds. Molecularly targeted therapies often focus on proteins involved in cellular metabolism, signal transduction, and cell cycle control. nih.gov
Studies on Biochemical Pathway Modulation and Enzyme Interactions
Investigations into how this compound modulates biochemical pathways and interacts with enzymes provide detailed insights into its mechanism of action.
Specific Enzyme Inhibition Studies (e.g., Succinate-Ubiquinone Oxidoreductase, Hsp90)
This compound and structurally related azaphilones have been investigated for their ability to inhibit specific enzymes. Succinate-ubiquinone oxidoreductase (SQR), also known as respiratory complex II or succinate (B1194679) dehydrogenase (SDH), is a key enzyme in both the citric acid cycle and oxidative phosphorylation. researchgate.netwikipedia.org It catalyzes the oxidation of succinate to fumarate (B1241708) and the reduction of ubiquinone to ubiquinol. wikipedia.org Sclethis compound derivatives have been identified as a novel scaffold for SQR inhibitors, demonstrating variable inhibitory activities against succinate-cytochrome reductase, which includes SQR and the bc1 complex. rsc.org Some 3,5-diaryl substituted sclethis compound compounds have shown potent inhibition of SQR, with one derivative exhibiting comparable potency to the commercial fungicide penthiopyrad. rsc.org These compounds were found to exclusively inhibit SQR activity. rsc.org
Heat shock protein 90 (Hsp90) is a molecular chaperone involved in the folding and stability of many client proteins, including those involved in cell growth and survival. researchgate.netresearchgate.net Azaphilones have been identified as a class of Hsp90 inhibitors. alliedacademies.org this compound has been reported as an efficient Hsp90 inhibitor. researchgate.net Sclethis compound has also been shown to inhibit the Hsp90 machine chaperoning activity in vitro. researchgate.net
Other enzyme interactions reported for related azaphilones include the inhibition of lipoxygenase-1 by sclethis compound, which acts as a potent reversible, uncompetitive inhibitor. researchgate.net Sclethis compound may inhibit lipoxygenase by interacting with the enzyme-substrate complex or by quenching free radical intermediates. researchgate.net Sclethis compound has also shown inhibitory activity against aldose reductase and cholesteryl ester transfer protein (CETP). researchgate.netjst.go.jp Studies on CETP inhibition by azaphilones, including this compound, suggest that the presence of electrophilic ketone(s) and/or enone(s) in the isochromane-like ring is important for activity. jst.go.jp
Interaction with Cellular Signaling Pathways and Metabolic Processes
This compound's interactions extend to influencing cellular signaling pathways and metabolic processes. While specific details on this compound's modulation of these pathways are limited in the provided context, research on related azaphilones and fungal metabolites offers insights.
Fungal metabolism, including the production of secondary metabolites like this compound, is influenced by environmental factors such as carbon/nitrogen metabolism and pH. researchgate.netresearchgate.netresearchgate.net The biosynthesis of azaphilones involves polyketide synthase enzymes. researchgate.net Studies on Penicillium species have shown that fermentation conditions can significantly influence metabolite production and the expression levels of related genes involved in secondary metabolism. plos.org
Cellular stress responses, which can be triggered by various stimuli, involve complex signaling networks and metabolic adjustments. nih.gov While not directly linked to this compound in the provided text, the broader context of fungal metabolites and cellular responses suggests potential interactions. For instance, studies on other compounds have explored their impact on pathways related to apoptosis and inflammation.
The biosynthesis of this compound itself can be influenced by signaling molecules. Ricinoleic acid, an oxylipin, has been tentatively identified as a signaling molecule involved in the enhancement of sclethis compound production in Penicillium sclerotiorum. researchgate.net This highlights the intricate link between signaling mechanisms and the metabolic production of these compounds.
Fundamental Cellular Responses to this compound Exposure in Experimental Systems (e.g., Antifungal Mechanisms in vitro)
Studies in experimental systems have investigated the fundamental cellular responses to this compound exposure, particularly in the context of its antifungal activity. This compound has been reported to exhibit antifungal activity. nih.govalliedacademies.org Rotiorinol A, an azaphilone isolated from Chaetomium cupreum, also exhibits antifungal activity against Candida albicans with an IC50 value of 10.5 µg/mL. researchgate.net
While direct detailed mechanisms of this compound's antifungal action are not explicitly detailed in the provided snippets, studies on the related compound sclethis compound against Methicillin-Resistant Staphylococcus aureus (MRSA) offer potential parallels. Sclethis compound demonstrated rapid bactericidal action against MRSA, causing a significant reduction in colony-forming units. koreascience.kr Biophysical studies indicated that sclethis compound induced dose-dependent alterations in membrane potential and integrity, leading to the release of intracellular material. koreascience.kr Electron microscopy revealed surface blebs and altered membrane integrity in sclethis compound-treated cells. koreascience.kr Sclethis compound also localized in the cytoplasm and hydrolyzed plasmid DNA. researchgate.netkoreascience.kr These findings suggest that membrane targeting and DNA binding could be potential mechanisms contributing to the antimicrobial, and possibly antifungal, activities of azaphilones like this compound.
Structure-Activity Relationship (SAR) Studies for Mechanistic Insights at the Molecular Level
Structure-Activity Relationship (SAR) studies are fundamental in understanding how modifications to a molecule's chemical structure influence its biological activity. gardp.orgimmutoscientific.comwikipedia.orgcollaborativedrug.com By analyzing the relationship between structure and activity, researchers can identify the specific chemical groups responsible for a desired biological effect and optimize compounds for enhanced potency, selectivity, or reduced toxicity. gardp.orgimmutoscientific.comwikipedia.org
For azaphilones, including this compound and its analogs, SAR studies have provided insights into the structural features critical for specific activities. For instance, in the context of CETP inhibition by azaphilones, SAR analysis indicated that the presence of electrophilic ketone(s) and/or enone(s) at positions C-6 and C-8 in the isochromane-like ring is essential for inhibitory activity. jst.go.jp this compound, chaetoviridin A, and rubrothis compound (B1252376) showed moderate CETP inhibitory activity, while other related compounds exhibited weaker or no activity, highlighting the importance of specific structural elements. jst.go.jp
SAR studies on sclethis compound derivatives as SQR inhibitors have revealed that the nature and position of substituents, such as 3,5-diaryl substitution, significantly impact inhibitory potency and antifungal activity. rsc.org Molecular modeling in these studies can provide insights into the binding mechanisms and the influence of specific groups on interactions with the target enzyme. researchgate.net
While specific comprehensive SAR data solely focused on this compound across all its reported activities is not extensively detailed in the provided snippets, the application of SAR principles to related azaphilones underscores its importance in dissecting the molecular basis of their biological effects and guiding the design of analogs with improved properties. researchgate.net
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 90470745 |
| Rotiorinol A | 11617875 |
| Sclethis compound | 2009792 |
| Rubrothis compound | 11574449 |
| Chaetoviridin A | 11574450 |
| Chaetoviridin B | 11574451 |
| Penthiopyrad | 10068048 |
| Ricinoleic acid | 643991 |
| Candida albicans | 5213 |
| Staphylococcus aureus | 3386 |
Data Tables
Table 1: CETP Inhibitory Activity of Selected Azaphilones
| Compound Name | IC50 (µM) |
| Chaetoviridin B | <6.2 |
| Sclethis compound | 19.4 |
| This compound | 30-40 |
| Chaetoviridin A | 30-40 |
| Rubrothis compound | 30-40 |
Note: Data compiled from research on azaphilone inhibition of CETP. jst.go.jp
Analytical Chemistry Research and Method Development for Rotiorin
Extraction and Isolation Techniques from Complex Biological Matrices
The isolation of Rotiorin from its source materials, often fungal mycelia, requires effective extraction and isolation techniques to separate it from other co-occurring compounds. The choice of method significantly impacts the yield and purity of the isolated this compound.
Comparative Analysis of Conventional and Modern Extraction Methods
Conventional extraction methods, such as maceration and Soxhlet extraction, have historically been employed for isolating compounds from biological sources. Maceration involves immersing the plant material in a solvent for an extended period, while Soxhlet extraction utilizes continuous solvent reflux. utm.myslideshare.netijbsac.org These methods can be time-consuming and may require large volumes of solvent. utm.myijbsac.orgnih.gov
Modern extraction techniques offer potential advantages over conventional methods, including reduced extraction time, lower solvent consumption, and improved efficiency and selectivity. utm.mynih.govnih.govunram.ac.id Examples of modern techniques include ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE). utm.mynih.govnih.govslideshare.net These techniques utilize physical phenomena to enhance the release of compounds from the matrix. Research on the extraction of other natural products suggests that modern techniques like MAE and UAE can yield higher extraction efficiencies in shorter durations compared to conventional methods like maceration and Soxhlet extraction. nih.govmdpi.com
For this compound, extraction from dried mycelium using ethyl acetate (B1210297) has been reported as a method, involving multiple extractions at room temperature. rsc.orgjfda-online.com Another approach involved extracting lyophilized mycelia with methanol (B129727). jfda-online.comfda.gov.tw The choice of solvent can significantly influence extraction yields, with methanol showing higher yields compared to other solvents like ethanol, isopropanol, acetone, ethyl acetate, and n-hexane in one study on sclethis compound (B1681566) extraction. jfda-online.comfda.gov.tw
Optimized Chromatographic Separation and Purification Strategies (e.g., Column, HPLC, Prep-HPLC)
Chromatographic techniques are indispensable for the separation and purification of this compound from crude extracts. These methods exploit differences in the physical and chemical properties of compounds to achieve separation. Column chromatography, often utilizing stationary phases like silica (B1680970) gel, is a common initial purification step. rsc.orgnih.gov
High-Performance Liquid Chromatography (HPLC) and preparative HPLC (Prep-HPLC) are widely used for further purification and isolation of this compound. rsc.orgresearchgate.netpharmagxp.comwelch-us.com Prep-HPLC is specifically designed for isolating and purifying target compounds on a larger scale compared to analytical HPLC. pharmagxp.comwelch-us.com The separation in reversed-phase HPLC is based on the interaction between the mobile phase and the hydrophobic stationary phase. pharmagxp.comnih.gov
Studies on related azaphilone pigments, such as those from Monascus species, have demonstrated the use of preparative HPLC for purification. rsc.orgresearchgate.net An example method involved isocratic elution with a mixture of acetonitrile (B52724) and water on a C18 column. rsc.org The choice of column (e.g., C18, C30) and mobile phase composition (isocratic or gradient elution with solvent mixtures like acetonitrile/water) are critical parameters that are optimized to achieve effective separation and purification of this compound. rsc.orgjfda-online.comnih.govresearchgate.net
Development of Quantitative and Qualitative Analytical Methods
Accurate quantitative and qualitative analysis of this compound is essential for research, including studies on its production, stability, and potential applications.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification in Research Samples
HPLC is a primary technique for both purity assessment and quantification of this compound in research samples. nih.govunram.ac.idtorontech.com HPLC provides high resolution and sensitivity, enabling the separation and detection of this compound from complex mixtures. mtoz-biolabs.com Purity assessment using HPLC involves analyzing the chromatogram to determine the proportion of this compound relative to other components. torontech.comskpharmteco.com Peak purity analysis and purity calculations are employed for this purpose. torontech.com
For quantification, HPLC relies on comparing the peak area or height of this compound in a sample to that of a known standard. researchgate.netslideshare.netsinica.edu.tw External standard quantification is a basic procedure where calibration standards of known concentrations are analyzed under the same conditions as the unknown samples to generate a calibration curve. researchgate.netslideshare.net The concentration of this compound in the sample is then determined from this curve based on its peak response. researchgate.net The linearity of the method, assessed by the correlation between concentration and peak area, is a key validation parameter for quantitative HPLC. myfoodresearch.com
HPLC methods for this compound analysis often utilize reversed-phase columns and detection at specific wavelengths where this compound absorbs strongly, such as 490 nm. rsc.org The limit of quantification (LOQ) and limit of detection (LOD) are important parameters that define the sensitivity of the quantitative HPLC method. jfda-online.commyfoodresearch.comloesungsfabrik.de Recovery studies are performed to assess the accuracy of the method in quantifying this compound in complex matrices. jfda-online.comfda.gov.tw
Hyphenated Techniques for Comprehensive Identification and Trace Analysis (e.g., LC-MS, GC-MS)
Hyphenated techniques, which combine separation techniques with spectroscopic detection methods, are powerful tools for the comprehensive identification and trace analysis of compounds like this compound, especially in complex matrices. ajpaonline.comchemijournal.comhumanjournals.comnih.gov LC-MS (Liquid Chromatography-Mass Spectrometry) and GC-MS (Gas Chromatography-Mass Spectrometry) are prominent examples. ajpaonline.comchemijournal.comhumanjournals.comnih.gov
LC-MS couples the separation power of HPLC with the identification capabilities of mass spectrometry. ajpaonline.comnih.gov This technique provides information on the molecular weight and fragmentation pattern of analytes, which is invaluable for confirming the identity of this compound and detecting structurally related compounds or impurities. rsc.orgresearchgate.net LC-MS has been used for the identification of this compound, with its protonated molecular ion ([M+H]+) being a key indicator. rsc.org
GC-MS is another hyphenated technique that combines Gas Chromatography with Mass Spectrometry. While GC is typically used for volatile or semi-volatile compounds, derivatization can extend its applicability. GC-MS provides detailed structural information through characteristic fragmentation patterns. chemijournal.comhumanjournals.com
These hyphenated techniques offer enhanced specificity and sensitivity compared to standalone methods, making them suitable for trace analysis and the identification of unknown compounds in complex samples. ajpaonline.comhumanjournals.comnih.gov The coupling of chromatographic separation with mass detection allows for the analysis of crude extracts and the dereplication of natural products. nih.gov
Research on Reference Material Development and Method Validation for this compound
The development of well-characterized reference materials is crucial for accurate quantitative analysis of this compound. A reference standard of known purity and concentration is necessary for calibrating analytical methods, particularly HPLC for quantification. fda.gov.twresearchgate.net
Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. myfoodresearch.comloesungsfabrik.de Validation parameters typically assessed for quantitative methods include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). myfoodresearch.comloesungsfabrik.de For this compound, validation studies would involve demonstrating that the developed extraction, separation, and detection methods consistently provide reliable and accurate results. This includes assessing the recovery of this compound from the matrix, the linearity of the detector response over a relevant concentration range, and the precision of repeated analyses. jfda-online.comfda.gov.twmyfoodresearch.com
Research on the stability of this compound under different conditions is also important for method validation and for handling and storing samples and reference materials. researchgate.net
Q & A
Q. What are the primary biosynthetic pathways involved in Rotiorin production, and how can they be experimentally validated?
this compound is a polyketide metabolite synthesized via acetate and malonate pathways. Key experiments involve isotopic labeling (e.g., sodium [1-¹⁴C]-butyrate) to trace carbon incorporation into its structure. For instance, studies show that this compound's β-oxolactone system derives directly from acetate units without malonate involvement, unlike its homolog Sclethis compound . Methodologically, stable isotope feeding coupled with nuclear magnetic resonance (NMR) or mass spectrometry (MS) can map carbon flux. Genetic knockout studies of polyketide synthase (PKS) genes in Penicillium species are also critical to confirm pathway specificity .
Q. What analytical methods are recommended for isolating and characterizing this compound from fungal cultures?
Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS) is widely used for metabolite profiling. Multivariate analyses (e.g., PCA, OPLS-DA) differentiate this compound from co-produced metabolites like ochrephilone or andrastins. Structural elucidation requires NMR (¹H, ¹³C, and 2D experiments) to resolve its unique β-oxolactone system and stereochemistry, as seen in the distinct optical rotations ([α]D -2251 for (-)-Rotiorin vs. +261 for this compound A) .
Q. How do fermentation conditions influence this compound yield and purity?
Submerged fermentation (SmF) favors this compound production due to upregulated polyketide synthase (PKS) genes and dissolved oxygen availability, whereas solid-state fermentation (SSF) suppresses it. Transcriptomic comparisons of Penicillium expansum under SmF vs. SSF reveal SmF-specific upregulation of aromatic prenyltransferases, critical for this compound biosynthesis. Optimizing parameters like pH (5.5–6.5), temperature (25–28°C), and carbon source (e.g., glucose) enhances yield .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound's biosynthetic pathway, particularly regarding malonate vs. acetate incorporation?
Discrepancies arise from the β-oxolactone unit in this compound, which originates solely from acetate, unlike other polyketides that integrate malonate. To address this, employ dual isotopic tracing (e.g., [¹³C]-acetate and [²H]-malonate) with high-resolution MS/MS to track label distribution. Evidence from Penicillium cultures confirms that malonate contributes to the main chain but not the β-oxolactone, necessitating pathway-specific enzyme assays (e.g., acetyl-CoA carboxylase activity) .
Q. What experimental designs are optimal for studying this compound's bioactivity against drug-resistant pathogens?
Use standardized antimicrobial assays (e.g., broth microdilution for MIC/MBC) with clinical isolates of Staphylococcus aureus or Candida albicans. Include positive controls (e.g., amphotericin B) and assess synergy with existing antifungals via checkerboard assays. Structural analogs (e.g., this compound A, B) should be tested to correlate β-oxolactone modifications (e.g., hydroxylation) with potency .
Q. How do transcriptomic and metabolomic datasets explain the regulatory mechanisms behind this compound production under stress conditions?
Integrate RNA-seq data to identify stress-responsive transcription factors (e.g., laeA) that activate PKS clusters. Metabolomic time-course studies under oxidative stress (e.g., H₂O₂ exposure) can reveal ROS-induced upregulation of this compound, linked to its antioxidant properties. Co-expression networks (e.g., WGCNA) may uncover hub genes like pks12 that coordinate secondary metabolite synthesis .
Q. What strategies mitigate challenges in synthesizing this compound derivatives with improved pharmacokinetic properties?
Semi-synthetic approaches include regioselective acetylation of hydroxyl groups or cyclization to enhance stability. Computational docking (e.g., AutoDock Vina) predicts modifications that retain target binding (e.g., fungal Cyp51 inhibition) while reducing cytotoxicity. In vitro ADMET assays (e.g., hepatic microsomal stability) validate improvements .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
